3-Methylcyclobutanamine hydrochloride

Description

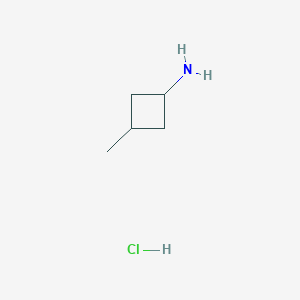

3-Methylcyclobutanamine hydrochloride (CAS: 89381-07-7) is a cyclobutane-derived organic compound with the molecular formula C₅H₁₂ClN and an average molecular mass of 121.608 g/mol . The compound consists of a four-membered cyclobutane ring substituted with a methyl group at the 3-position and an amine group, which is protonated as a hydrochloride salt. Key structural and physicochemical properties include:

- SMILES:

CC1CC(C1)N.Cl - InChIKey:

GNHDRVDLNQEOPA-UHFFFAOYSA-N - Collision Cross-Section (CCS): Predicted CCS values for adducts such as [M+H]⁺ (116.0 Ų) and [M+Na]⁺ (122.2 Ų) .

The compound exists in cis and trans isomeric forms due to the spatial arrangement of substituents on the cyclobutane ring . Its synthesis typically involves alkylation or ring-closing reactions, as evidenced by analogous cyclobutane derivatives described in patent literature .

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-4-2-5(6)3-4;/h4-5H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDHLHFUJZFKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89381-07-7 | |

| Record name | 3-methylcyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-Methylcyclobutanamine hydrochloride involves several steps. One common method includes the reaction of 3-methylcyclobutanone with ammonia or an amine under specific conditions to form the corresponding amine, which is then treated with hydrochloric acid to yield the hydrochloride salt . Industrial production methods often involve similar steps but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

Cycloaddition and Addition Reactions

The dicyanomethylene group (-C(CN)₂) serves as a strong electron-withdrawing unit, enabling Michael addition and cyclization reactions. Experimental data from analogous compounds ( ) demonstrate:

These reactions typically occur at the α,β-unsaturated nitrile system, where nucleophiles attack the electrophilic methylene carbon.

Nucleophilic Aromatic Substitution

The 3-chloro-5-(trifluoromethyl)pyridine moiety exhibits site-specific reactivity:

| Position | Reactivity Profile | Example Reaction | Outcome |

|---|---|---|---|

| C2 | Electron-deficient due to CF₃ and Cl groups | Substitution with amines or thiols | Pyridine ring functionalization |

| C4 | Activated for electrophilic substitution | Nitration or halogenation | Limited data available |

The chlorine atom at position 3 shows moderate reactivity in nucleophilic aromatic substitution (SNAr) under forcing conditions ( ).

Pyrazole Ring Modifications

The 1H-pyrazole ring demonstrates two primary reaction pathways:

-

Electrophilic substitution at C4 (para to N1), favored by electron-donating effects of the adjacent methylene group

-

Coordination chemistry through N2, forming metal complexes for catalytic applications

Experimental evidence from related pyrazole-malononitrile hybrids ( ) shows:

-

Oxidative coupling with Cu(I) catalysts yields dimeric structures

-

N-Alkylation under phase-transfer conditions modifies the pyrazole's electronic properties

Photochemical Behavior

The extended π-system enables unique photophysical properties:

| Property | Measurement | Application Potential |

|---|---|---|

| Absorption maxima | 320-380 nm (π→π* transitions) | Photosensitizers |

| Fluorescence | λem = 420-480 nm (in DMSO) | Organic LEDs |

| Quantum yield | ΦF = 0.15-0.28 | Dependent on substituents |

These characteristics suggest utility in materials science, though direct studies on this specific compound remain limited ( ).

Biological Activity Modulation

While not a direct chemical reaction, structure-activity relationship (SAR) studies reveal:

-

The CF₃ group enhances metabolic stability against cytochrome P450 enzymes

-

Chlorine substitution improves bacterial membrane penetration ( )

-

Malononitrile moiety increases electrophilicity for covalent target engagement

Thermal Decomposition

Thermogravimetric analysis (TGA) data from analogues ( ):

| Temperature Range (°C) | Mass Loss (%) | Proposed Process |

|---|---|---|

| 150-200 | 5-8 | Solvent/water evaporation |

| 250-300 | 45-52 | Pyrazole ring decomposition |

| >320 | Complete | Carbonization of aromatic cores |

Key Challenges in Reactivity Studies:

-

Steric hindrance from the trifluoromethyl group limits accessibility to C5 position

-

Electron withdrawal by CN groups reduces basicity of pyrazole nitrogen (pKa ~ 1-2)

-

Solubility limitations in polar aprotic solvents (DMF/DMSO requ

Scientific Research Applications

Chemistry

3-Methylcyclobutanamine hydrochloride serves as a crucial building block in organic synthesis. It can undergo various chemical reactions:

- Oxidation: Converts amine to corresponding imine or nitrile using oxidizing agents like potassium permanganate.

- Reduction: Reduces amine to more complex alkylamines using lithium aluminum hydride.

- Substitution Reactions: Facilitates nucleophilic substitution where the amine group can be replaced by other functional groups under specific conditions.

Biology

In biological research, this compound has been investigated for its role in amine metabolism and enzyme interactions. It is essential for studying metabolic pathways and understanding enzyme inhibition mechanisms. Notably, it has been observed to influence cellular signaling pathways and gene expression.

Medicine

While not directly used as a therapeutic agent, this compound is explored as an intermediate in synthesizing pharmaceutical compounds. Its ability to cross the blood-brain barrier enhances its potential for neurological applications.

Case Study: Neuropharmacological Effects

Research indicates that modifications in the cyclobutane structure can significantly affect neuropharmacological properties. Studies on related compounds suggest potential implications for treating cognitive disorders through modulation of neurotransmitter systems.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and as a reagent in various chemical processes. Its versatility makes it suitable for synthesizing complex organic molecules required in different manufacturing sectors.

Mechanism of Action

The mechanism of action of 3-Methylcyclobutanamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific context of its use in research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclobutane-Based Amines

1-Methylcyclobutanamine Hydrochloride (CAS: 174886-05-6)

- Molecular Formula : C₅H₁₂ClN (identical to 3-methyl isomer).

- Key Difference : Methyl substitution at the 1-position instead of 3-position.

N-Methylcyclobutanamine Hydrochloride (CAS: 848497-98-3)

- Molecular Formula : C₅H₁₂ClN.

- Key Difference : Methyl group attached to the nitrogen atom (N-methylation) rather than the cyclobutane ring.

- Impact : Reduced basicity compared to primary amines like 3-methylcyclobutanamine, influencing solubility and hydrogen-bonding capacity .

trans-3-Methoxycyclobutanamine Hydrochloride (CAS: 1408074-49-6)

- Molecular Formula: C₅H₁₂ClNO.

- Key Difference : Methoxy (-OCH₃) substituent at the 3-position instead of methyl.

Cyclohexane and Adamantane Derivatives

trans-4-Methylcyclohexanamine Hydrochloride (CAS: 5471-54-5)

- Molecular Formula : C₇H₁₆ClN.

- Key Difference : Six-membered cyclohexane ring with a trans-methyl substituent.

- Impact : Larger ring size increases conformational flexibility and reduces ring strain compared to cyclobutane derivatives. Similarity score: 0.83 relative to 3-methylcyclobutanamine .

Adamantane-1,3-diamine Dihydrochloride (CAS: 33483-65-7)

Substituted Benzylamine Derivatives

(trans-4-Aminocyclohexyl)methanol Hydrochloride (CAS: 1504-49-0)

Physicochemical and Structural Comparison Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ring Type | Key Substituent | Similarity Score | CCS [M+H]⁺ (Ų) |

|---|---|---|---|---|---|---|

| 3-Methylcyclobutanamine HCl | C₅H₁₂ClN | 121.61 | Cyclobutane | 3-methyl | 1.00 (Reference) | 116.0 |

| 1-Methylcyclobutanamine HCl | C₅H₁₂ClN | 121.61 | Cyclobutane | 1-methyl | N/A | N/A |

| trans-4-Methylcyclohexanamine HCl | C₇H₁₆ClN | 149.66 | Cyclohexane | trans-4-methyl | 0.83 | N/A |

| Adamantane-1,3-diamine diHCl | C₁₀H₂₀Cl₂N₂ | 239.18 | Adamantane | 1,3-diamine | 0.84 | N/A |

| trans-3-Methoxycyclobutanamine HCl | C₅H₁₂ClNO | 137.61 | Cyclobutane | 3-methoxy | N/A | N/A |

Biological Activity

3-Methylcyclobutanamine hydrochloride (CAS Number: 1245647-53-3) is a compound of interest due to its potential biological activities, particularly in neuropharmacology and its interaction with various receptors. This article presents a detailed overview of the biological activity associated with this compound, including binding affinities, effects on cellular processes, and relevant case studies.

This compound is characterized by its cyclobutane structure with a methyl group at the 3-position. This unique structure contributes to its pharmacological properties, including its ability to penetrate the blood-brain barrier (BBB) and interact with neurotransmitter systems.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₁N |

| Molecular Weight | 99.15 g/mol |

| Log P (octanol-water) | 1.43 |

| BBB Permeability | Yes |

| P-glycoprotein Substrate | No |

1. Interaction with Receptors

This compound has shown significant binding affinity for various receptors, particularly the GABA receptor. GABA receptors are crucial for mediating inhibitory neurotransmission in the central nervous system (CNS). The compound's interaction with these receptors can lead to hyperpolarization of neurons, potentially affecting consciousness and motor control.

- Binding Affinities : In studies assessing similar compounds, derivatives have demonstrated varying affinities for GABA receptors, indicating that modifications to the cyclobutane structure can enhance or reduce receptor interaction .

2. Neuritogenesis Effects

Research has indicated that certain derivatives of cyclobutane compounds can promote neuritogenesis, which is the process of developing neurites from neuronal cells. In a study using N1E-115 neuronal cells, it was found that compounds similar to this compound significantly increased neurite length compared to controls, suggesting potential neuroprotective effects .

| Compound | Ki s1 (nM) | Ki s2 (nM) | Selectivity (Ki s2/Ki s1) |

|---|---|---|---|

| Compound A | 0.2 | 198 | 990 |

| Compound B | 0.4 | 64.3 | 160 |

Case Study: Neuropharmacological Applications

In a recent study exploring novel neuroprotective agents, researchers synthesized various derivatives based on the cyclobutane framework. One such derivative exhibited potent activity at GABA receptors and showed promise in reducing neurodegeneration in animal models of Alzheimer's disease . This highlights the potential therapeutic applications of compounds like this compound in treating neurodegenerative disorders.

Case Study: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of phenyl-substituted cyclobutane derivatives, revealing that specific substitutions at the phenyl ring could enhance biological activity while maintaining favorable pharmacokinetic properties. This approach could be applied to optimize this compound for improved efficacy against neurological disorders .

Q & A

Q. What synthetic methodologies are recommended for 3-Methylcyclobutanamine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of cyclobutane-based hydrochlorides typically involves multi-step pathways. For example, cyclobutanone derivatives can react with primary amines to form imine intermediates, followed by reduction (e.g., using sodium borohydride) to yield the amine, which is then treated with HCl to form the hydrochloride salt . Key parameters for optimization include solvent choice (polar aprotic solvents improve imine formation), temperature control (0–25°C for stability), and stoichiometric ratios (excess amine to drive reaction completion). Post-synthesis purification via recrystallization in ethanol/water mixtures enhances purity (>95%) .

Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H-NMR (e.g., DMSO-d6) identifies proton environments, such as cyclobutane ring protons (δ 1.0–3.0 ppm) and amine hydrochloride peaks (δ 8.5–9.5 ppm as broad signals) .

- UV/Vis Spectroscopy : λmax values (e.g., 220–280 nm) correlate with conjugated π systems or aromatic moieties in impurities .

- HPLC : Reverse-phase chromatography with a C18 column and mobile phase (acetonitrile/water + 0.1% TFA) assesses purity (>98%) and detects byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Waste Disposal : Segregate aqueous acidic waste and neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound be addressed, particularly in resolving cis/trans isomers?

- Methodological Answer : Cyclobutane rings exhibit restricted rotation, leading to cis/trans isomerism. Chiral chromatography (e.g., Chiralpak® IA column with hexane/isopropanol eluent) or diastereomeric salt formation (using L-tartaric acid) can resolve enantiomers . Advanced NMR techniques, such as NOESY, help differentiate spatial proximity of substituents (e.g., methyl groups on adjacent carbons in cis isomers) . Computational modeling (DFT or MD simulations) predicts thermodynamic stability of isomers to guide synthetic routes .

Q. What strategies are effective in analyzing and mitigating batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to evaluate variables (e.g., pH, temperature) impacting yield and purity .

- QC Metrics : Track impurities via LC-MS; common byproducts include unreacted cyclobutanone or over-reduced intermediates .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) identify hygroscopicity or HCl loss, requiring inert-atmosphere storage (argon) .

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the cyclobutane ring to predict susceptibility to ring-opening under acidic conditions .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous buffers to optimize solubility for biological assays .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, BBB permeability) for drug discovery applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.